6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
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Overview
Description
6,7-Dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methylphenyl group at the 2 position, and a dihydroisoquinoline core. Isoquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be achieved through various synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate aryl halides under basic conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using electrophilic reagents such as alkyl halides. Major products formed from these reactions include oxidized or reduced derivatives of the isoquinoline core, as well as substituted isoquinolines .
Scientific Research Applications
This compound has been investigated for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been studied for its effects on muscle contractility and its interaction with calcium channels . In medicine, it shows promise as a potential therapeutic agent for conditions involving smooth muscle contractility. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of bioactive compounds .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. It has been shown to modulate calcium currents by affecting the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors. This modulation leads to changes in cytosolic calcium levels, which in turn affects muscle contractility . The compound’s ability to interact with these receptors and channels underlies its physiological effects.
Comparison with Similar Compounds
Similar compounds to 6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline include other isoquinoline derivatives such as 6,7-dimethoxy-3,4-dihydroisoquinoline and 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline . These compounds share structural similarities but may differ in their biological activities and therapeutic potential. The unique substitution pattern of this compound contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
6,7-dimethoxy-2-[(3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-5-4-6-15(9-14)12-20-8-7-16-10-18(21-2)19(22-3)11-17(16)13-20/h4-6,9-11H,7-8,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRWQIOLHJMICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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